Positional Isomerism Dictates FIEL1 E3 Ligase Pharmacophore Access: 2-COOH vs. 4-COOH Benzoic Acid Attachment
The 4-carboxy positional isomer (CAS 726155-15-3) is the experimentally validated backbone (BC-1480) for FIEL1 E3 ligase inhibition, directly disrupting FIEL1-directed PIAS4 ubiquitination in a concentration-dependent manner [1]. The target compound (CAS 701275-61-8) bears the carboxylic acid at the 2-position of the phenyl ring, a regioisomeric arrangement that alters the spatial orientation of the carboxylate hydrogen-bond donor/acceptor relative to the sulfonamide bridge and the benzimidazolone core. In the FIEL1 pharmacophore model, the 4-COOH orientation is critical for productive interaction with the FIEL1 HECT domain cavity; the 2-COOH isomer is not reported to exhibit comparable FIEL1 inhibitory activity [1]. This regioisomer-dependent activity cliff means that researchers targeting the FIEL1-PIAS4 axis must select the 4-COOH isomer, while those exploring alternative target space or seeking a negative control for FIEL1 engagement should procure the 2-COOH isomer.
| Evidence Dimension | FIEL1 E3 ligase functional inhibition (PIAS4 ubiquitination disruption) |
|---|---|
| Target Compound Data | Not reported as active against FIEL1; served as non-active comparator to BC-1485 in the FIEL1 inhibitor development program [1] |
| Comparator Or Baseline | 4-COOH isomer BC-1480 (CAS 726155-15-3): Concentration-dependent disruption of FIEL1-PIAS4 interaction (tested 10⁻⁴ to 100 μM); BC-1485 lead compound: decreased polyubiquitinated PIAS4 levels [1] |
| Quantified Difference | Qualitative: 4-COOH isomer is active in FIEL1 ubiquitination assay; 2-COOH isomer not characterized as active in this system |
| Conditions | In vitro ubiquitination assay with purified FIEL1, E1, E2, V5-PIAS4; FIEL1 HIS-purified from 293T cells; BC-1480/BC-1485 concentrations 10⁻⁴–100 μM; n=2 independent experiments [1] |
Why This Matters
For fibrosis and ubiquitination research, the 2-COOH isomer serves as a structurally matched negative control that is not active against FIEL1, enabling target engagement specificity studies that cannot be performed with generic sulfonamides.
- [1] PMC4886359, Figure 8. Antifibrotic activity of a FIEL1 small molecule inhibitor in vitro. (B) Structures of the BC-1480 backbone (4-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid) and lead compound BC-1485. (E–F) FIEL1-PIAS4 pull-down and ubiquitination assays. View Source
